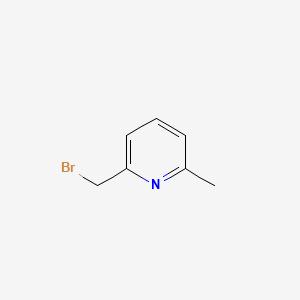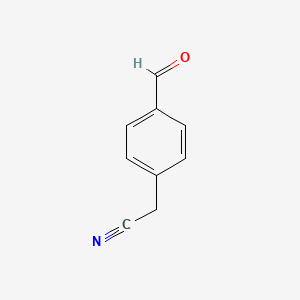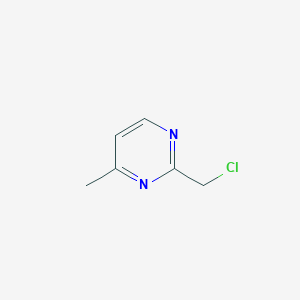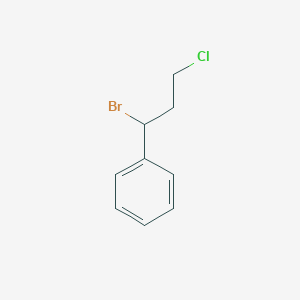
(1-Bromo-3-chloropropyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives typically involves the use of halogenating agents or catalysts to introduce bromo and chloro groups into the benzene ring or its side chain. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is achieved through a series of reactions, including bromination, and is characterized using NMR and IR spectroscopy . Similarly, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene involves the synthesis of less bulky aryl bromides . These methods could potentially be adapted for the synthesis of (1-Bromo-3-chloropropyl)benzene.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is often determined using spectroscopic methods and computational chemistry. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue reveals significant twisting between the benzene rings, which could imply that (1-Bromo-3-chloropropyl)benzene may also exhibit interesting structural features . Density functional theory (DFT) calculations can provide optimized structures and predict IR and NMR spectra, which are essential for understanding the molecular structure .
Chemical Reactions Analysis
Halogenated benzene compounds can participate in various chemical reactions, often serving as precursors for further chemical transformations. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene is used as a starting material for organometallic synthesis, indicating that (1-Bromo-3-chloropropyl)benzene could also be a versatile intermediate for synthesizing more complex molecules . The reactivity of such compounds with nucleophiles is also of interest, as seen in the reactions of 1-bromo-1-nitro-3,3,3-trichloropropene with O- and N-nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be influenced by the presence and position of halogen substituents. For example, the presence of rotational isomers and the temperature-dependent coalescence of NMR peaks in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene suggest that (1-Bromo-3-chloropropyl)benzene may exhibit similar behavior . The crystal structures and supramolecular features of halogenated benzene derivatives, such as hydrogen bonding and π-π interactions, are also important for understanding their physical properties .
Applications De Recherche Scientifique
Polycondensation Reactions
(1-Bromo-3-chloropropyl)benzene is utilized in polycondensation reactions. Kolesnikov and Korshak (1953) investigated the polycondensation reaction of 1-bromo-3-chloropropane with benzene in the presence of aluminum chloride. They established the fundamental features of this reaction, highlighting the role of various catalysts such as zirconium chloride, aluminum bromide, and ferric chloride (Kolesnikov & Korshak, 1953).
Synthesis of Complex Compounds
Lukáč and Mohapatra (1992) demonstrated the synthesis of 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione using (3-chloropropyl)benzene. Their process involved Friedel-Crafts acylation, oxidation, and subsequent transformations, showcasing the versatility of (1-Bromo-3-chloropropyl)benzene in complex organic syntheses (Lukáč & Mohapatra, 1992).
Catalysis in Organic Synthesis
A study by Pan et al. (2014) explored the use of 1-Bromo-2-(cyclopropylidenemethyl)benzenes in palladium-catalyzed reactions with 2-alkynylphenols, leading to the synthesis of indeno[1,2-c]chromenes. This underscores the role of (1-Bromo-3-chloropropyl)benzene derivatives in catalytic processes that enhance molecular complexity and diversity in organic synthesis (Pan et al., 2014).
Organometallic Synthesis
The compound is also significant in organometallic synthesis. Porwisiak and Schlosser (1996) demonstrated that 1-Bromo-3,5-bis(trifluoromethyl)benzene, a derivative, is a versatile starting material for synthesizing organometallic compounds involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
Formation of Novel Compounds
Smith, Elliott, and Jones (2013) explored the generation of 3-chloro-1-lithiopropene by treating 1-bromo-3-chloropropene with t-BuLi. This compound, though unstable, was successfully used to produce 3-alkylprop-1-en-3-ols in good yields, indicating its potential in synthesizing novel organic compounds (Smith, Elliott, & Jones, 2013).
Safety And Hazards
“(1-Bromo-3-chloropropyl)benzene” is classified as a dangerous substance. It is combustible, harmful if swallowed, and toxic if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects . It should be handled with appropriate safety measures, including the use of personal protective equipment .
Propriétés
IUPAC Name |
(1-bromo-3-chloropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWVTCNYPZSVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511461 | |
| Record name | (1-Bromo-3-chloropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromo-3-chloropropyl)benzene | |
CAS RN |
21763-00-8 | |
| Record name | (1-Bromo-3-chloropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




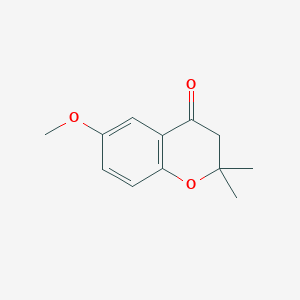
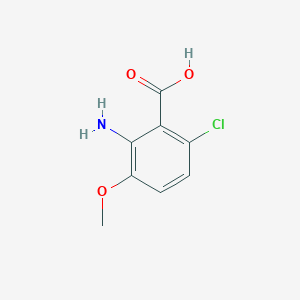
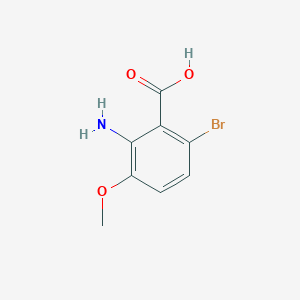

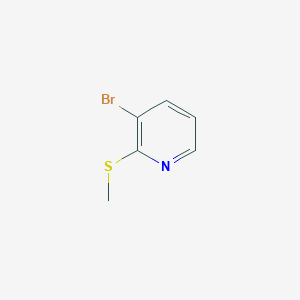
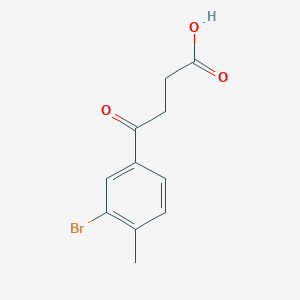
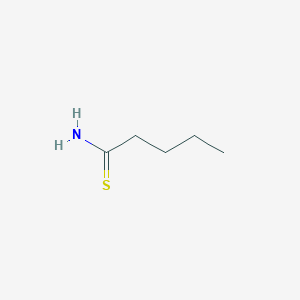
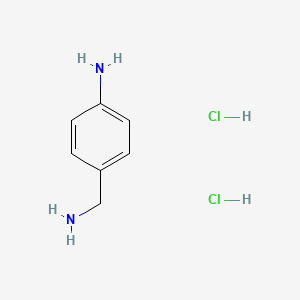

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)
